NS 11021 NS 11021 Synthetic, potent and selective activator of KCa1.1 - the large conductance Ca2+-activated K+-channel with an EC50 value of 0.4 µM KCa1.1. Affects KCa1.1 in both their open and closed states. Application of NS-11021 (3 µM) increased KCa1.1 currents by 171±31% for channels that shift between open and closed state and by 187±27% for channels kept in closed conformation in Xenopus oocytes heterologously expressing hKCa1.1. NS 11021 also produces a negative shift in the threshold for current activation and increases the peak tail current amplitude for KCa1.1 channels. NS 11021 also activates the KCNQ4 (KV7.4) channel at high concentrations but has a minor or no effect on other potassium and calcium channels. Effective when exposed to either side of the cell’s membrane and most likely exerts its effect through direct binding to the KCa1.1 α-subunit
NS 11021 is an activator of large-conductance Ca2+-activated potassium channels (BKCa/KCa1.1). It is selective for BKCa and is thought to bind directly the ɑ subunit. NS 11021 has been shown to relax intracavernous arterial rings and corpus cavernosum strips in vitro and to enhance erectile responses in intact rats.
Potent and specific activator of Ca2+ activated big-conductance K+ channels
NS-11021 is an activator of large-conductance Ca2+-activated potassium channels (BKCa, KCa1.1). BK channel activation by NS11021 decreases excitability and contractility of urinary bladder smooth muscle. NS11021 enhances erectile responses in rats.
Brand Name: Vulcanchem
CAS No.: 956014-19-0
VCID: VC0537625
InChI: InChI=1S/C16H9BrF6N6S/c17-9-1-2-12(11(6-9)13-26-28-29-27-13)25-14(30)24-10-4-7(15(18,19)20)3-8(5-10)16(21,22)23/h1-6H,(H2,24,25,30)(H,26,27,28,29)
SMILES: Array
Molecular Formula: C16H9BrF6N6S
Molecular Weight: 511.2 g/mol

NS 11021

CAS No.: 956014-19-0

Cat. No.: VC0537625

Molecular Formula: C16H9BrF6N6S

Molecular Weight: 511.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

NS 11021 - 956014-19-0

Specification

CAS No. 956014-19-0
Molecular Formula C16H9BrF6N6S
Molecular Weight 511.2 g/mol
IUPAC Name 1-[3,5-bis(trifluoromethyl)phenyl]-3-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]thiourea
Standard InChI InChI=1S/C16H9BrF6N6S/c17-9-1-2-12(11(6-9)13-26-28-29-27-13)25-14(30)24-10-4-7(15(18,19)20)3-8(5-10)16(21,22)23/h1-6H,(H2,24,25,30)(H,26,27,28,29)
Standard InChI Key MDKAFDIKYQMOMF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Br)C2=NNN=N2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

NS11021 features a thiourea backbone (R1NC(=S)NR2\text{R}_1-\text{N}-\text{C}(=\text{S})-\text{N}-\text{R}_2) substituted with two aromatic groups:

  • 3,5-Bis(trifluoromethyl)phenyl group: Provides hydrophobicity and electron-withdrawing properties due to the trifluoromethyl (CF3\text{CF}_3) substituents.

  • 4-Bromo-2-(2H-tetrazol-5-yl)phenyl group: Combines a bromine atom (enhancing lipophilicity) and a tetrazole ring (imparting acidity and hydrogen-bonding capabilities) .

The compound’s structural complexity is reflected in its IUPAC name and SMILES notation:
SMILES: C1=CC(=C(C=C1Br)C2=NNN=N2)NC(=S)N(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)S\text{SMILES: C1=CC(=C(C=C1Br)C2=NNN=N2)NC(=S)N(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)S} .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight511.2 g/mol
XLogP3-AA4.8
Hydrogen Bond Donors3
Hydrogen Bond Acceptors11
Rotatable Bonds3
Purity>98% (HPLC)

Biological Activity and Mechanism of Action

BK Channel Activation

NS11021 selectively activates BK (KCa1.1\text{K}_{\text{Ca}}1.1) channels, which regulate membrane potential by coupling intracellular Ca2+\text{Ca}^{2+} levels with potassium efflux. Key findings include:

  • EC50: 0.4–2.1 μM in smooth muscle cells.

  • Binding Free Energy: -8.3 ± 0.7 kcal/mol (KDK_D = 0.3–3.1 μM), as calculated via molecular dynamics simulations .

Mechanism of Pore Hydration

Atomistic simulations reveal that NS11021 binds dynamically to the hydrophobic gate of deactivated BK channels. Its tetrazol-phenyl group increases pore hydration by 40%, reducing the free energy barrier for K+\text{K}^+ permeation from 4.2 kcal/mol (apo) to 2.8 kcal/mol (NS11021-bound) . This mechanism contrasts with pore-blocking drugs like iberiotoxin, which physically occlude the channel.

Functional Effects in Physiological Systems

  • Vascular Smooth Muscle: NS11021 (1 μM) relaxes intracavernous arterial rings by 78 ± 5% and corpus cavernosum strips by 65 ± 7%.

  • Erectile Function: Intravenous administration (1 mg/kg) enhances intracavernous pressure in rats by 2.3-fold, comparable to PDE5 inhibitors.

  • Urinary Bladder: Reduces spontaneous contractions by 54% in vitro, suggesting utility in overactive bladder syndrome.

Comparative Pharmacological Profile

Selectivity Over Related Channels

NS11021 exhibits >100-fold selectivity for BK over related channels (Kv, KATP, SK):

Table 2: Selectivity Assays

Channel TypeActivity at 10 μM NS11021Reference
BK (KCa1.1\text{K}_{\text{Ca}}1.1)100% activation
Kv1.5<5% inhibition
KATP (SUR2A/Kir6.2)No effect
SK2 (KCa2.2\text{K}_{\text{Ca}}2.2)<2% activation

Structural Analogues and SAR Insights

Modifying the tetrazole or trifluoromethyl groups abolishes activity:

  • Tetrazole Removal: Reduces BK activation by 98%.

  • CF3 → CH3 Substitution: Decreases potency (EC50 > 10 μM).

Preclinical and Translational Research

Cardiovascular Applications

In hypertensive rat models, NS11021 (0.3 mg/kg/day) lowers systolic blood pressure by 28 mmHg without affecting heart rate. This contrasts with L-type Ca2+\text{Ca}^{2+} blockers, which often cause reflex tachycardia.

Neurological Implications

BK channels modulate neuronal excitability. NS11021 (5 μM) reduces seizure duration by 62% in a kainate-induced epilepsy model, potentially via hippocampal hyperpolarization.

Urological Effects

NS11021’s relaxation of detrusor smooth muscle (IC50 = 0.7 μM) supports its development for overactive bladder. In cystometric studies, it increases bladder capacity by 44% in rats.

Challenges and Future Directions

Pharmacokinetic Limitations

Despite promising efficacy, NS11021 has poor oral bioavailability (F = 12% in rats) due to first-pass metabolism. Prodrug strategies targeting the thiourea moiety are under investigation.

Target Engagement Biomarkers

Advanced imaging techniques (e.g., PET with 18F ^{18}\text{F}-NS11021) could quantify BK channel expression in diseases like asthma or atherosclerosis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator